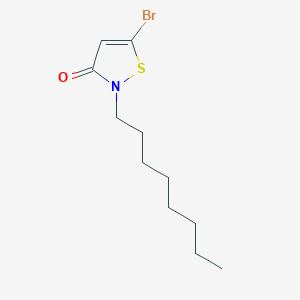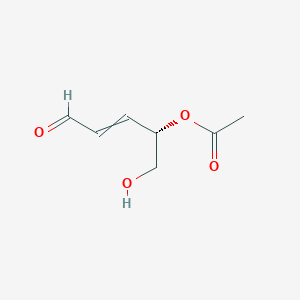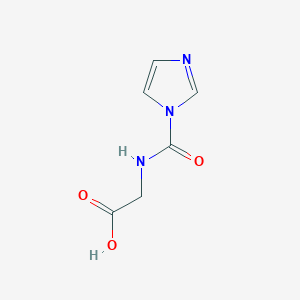
N-(1H-Imidazole-1-carbonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Imidazole-1-carbonyl)glycine is a compound that features an imidazole ring bonded to a glycine moiety through a carbonyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Glycine is the simplest amino acid, playing a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazole-1-carbonyl)glycine typically involves the reaction of imidazole with glycine in the presence of a coupling reagent. One common method is to use carbonyldiimidazole as a coupling agent. The reaction proceeds under mild conditions, often in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and at room temperature. The reaction can be summarized as follows:
Imidazole+GlycineCDIthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(1H-Imidazole-1-carbonyl)glycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonyldiimidazole: Used as a coupling reagent in peptide synthesis.
Imidazole: A basic building block in many biologically active molecules.
Glycine: The simplest amino acid, involved in numerous biochemical processes.
Uniqueness
N-(1H-Imidazole-1-carbonyl)glycine is unique due to its combination of an imidazole ring and a glycine moiety, which imparts specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its individual components cannot .
Eigenschaften
CAS-Nummer |
59643-41-3 |
|---|---|
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
2-(imidazole-1-carbonylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11) |
InChI-Schlüssel |
PCDXNQBNCFKFPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
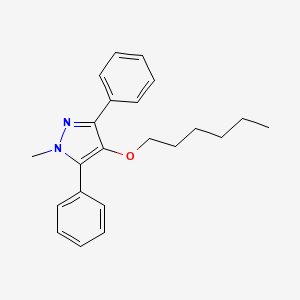
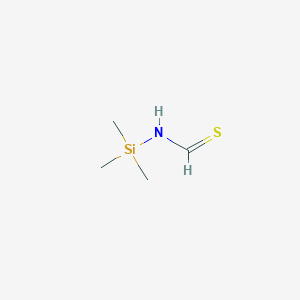
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
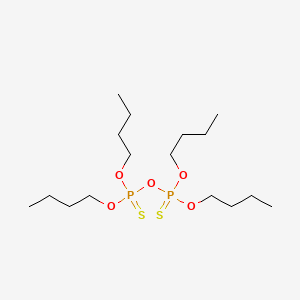
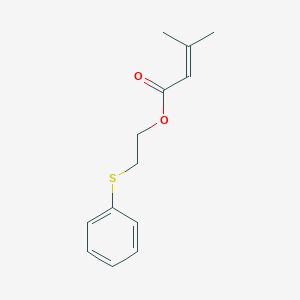
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
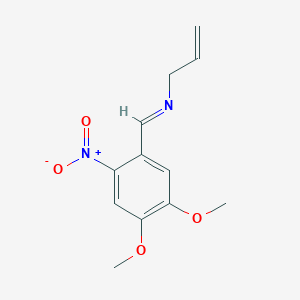

![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
